molecular formula C11H16N2 B13201347 3-Propyl-2,3-dihydro-1H-indol-5-amine

3-Propyl-2,3-dihydro-1H-indol-5-amine

Katalognummer: B13201347
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: GTSOFQTYVOFGLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propyl-2,3-dihydro-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their biological activities

Vorbereitungsmethoden

The synthesis of 3-Propyl-2,3-dihydro-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a phenylhydrazine derivative and a ketone or aldehyde under acidic conditions . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with a suitable reagent in the presence of a catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

3-Propyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Propyl-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Propyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

3-Propyl-2,3-dihydro-1H-indol-5-amine can be compared with other indole derivatives such as:

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

3-propyl-2,3-dihydro-1H-indol-5-amine

InChI

InChI=1S/C11H16N2/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-6,8,13H,2-3,7,12H2,1H3

InChI-Schlüssel

GTSOFQTYVOFGLF-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CNC2=C1C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.